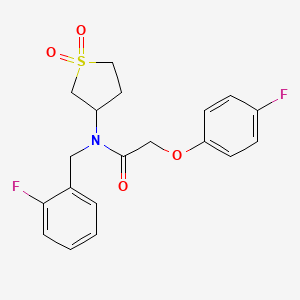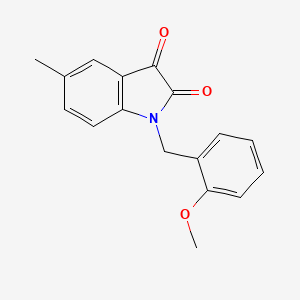![molecular formula C24H27N5O2S B11419294 3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methylcyclohexyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11419294.png)
3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methylcyclohexyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-DIMETHYLBENZENESULFONYL)-N-(4-METHYLCYCLOHEXYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with a dimethylbenzenesulfonyl group and a methylcyclohexyl group
Preparation Methods
The synthesis of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(4-METHYLCYCLOHEXYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Quinazoline Formation: The quinazoline moiety is often constructed via a condensation reaction between an anthranilic acid derivative and a suitable aldehyde.
Final Coupling: The final step involves coupling the triazole-quinazoline intermediate with 4-methylcyclohexylamine under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-(2,5-DIMETHYLBENZENESULFONYL)-N-(4-METHYLCYCLOHEXYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.
Cyclization: The triazole and quinazoline rings can participate in further cyclization reactions, forming more complex fused ring systems.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper, palladium), and specific temperature and pressure conditions to optimize reaction efficiency.
Scientific Research Applications
3-(2,5-DIMETHYLBENZENESULFONYL)-N-(4-METHYLCYCLOHEXYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound’s chemical reactivity makes it useful in the development of new materials, such as polymers and dyes, and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(4-METHYLCYCLOHEXYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The triazole and quinazoline rings may facilitate binding to nucleic acids or proteins, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar compounds to 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(4-METHYLCYCLOHEXYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE include other triazoloquinazolines and sulfonylated heterocycles. These compounds share structural similarities but may differ in their substituents and overall reactivity. For example:
2-(2,5-Dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: This compound has a similar sulfonyl group but differs in the core structure, leading to different chemical properties and applications.
7-aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives: These compounds share the triazole ring but have different substituents and ring systems, resulting in unique biological activities.
Properties
Molecular Formula |
C24H27N5O2S |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-N-(4-methylcyclohexyl)triazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C24H27N5O2S/c1-15-9-12-18(13-10-15)25-22-19-6-4-5-7-20(19)29-23(26-22)24(27-28-29)32(30,31)21-14-16(2)8-11-17(21)3/h4-8,11,14-15,18H,9-10,12-13H2,1-3H3,(H,25,26) |
InChI Key |
ZKEYACBOCAZMOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=C(C=CC(=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11419215.png)


![4-{1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11419230.png)
![4-[3-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11419233.png)
![7-{[2-(4-chloro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11419235.png)


![5-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11419266.png)
![Methyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B11419269.png)
![7-(3-chloro-4-methylphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11419270.png)
![2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11419276.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11419277.png)
![3-[(4-chlorophenyl)methyl]-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11419286.png)
